molecular formula C11H16O4 B3061167 1-(Dimethoxymethyl)-2,3-dimethoxybenzene CAS No. 59276-32-3

1-(Dimethoxymethyl)-2,3-dimethoxybenzene

Cat. No.: B3061167
CAS No.: 59276-32-3
M. Wt: 212.24 g/mol
InChI Key: WDLKPLOMGRXRFS-UHFFFAOYSA-N
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Description

1-(Dimethoxymethyl)-2,3-dimethoxybenzene is an organic compound with the molecular formula C10H14O3. It is a derivative of benzene, where the benzene ring is substituted with two methoxy groups and one dimethoxymethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Dimethoxymethyl)-2,3-dimethoxybenzene can be synthesized through the acetalization reaction between veratraldehyde and paraformaldehyde in the presence of acid catalysts. The reaction typically involves mixing veratraldehyde with paraformaldehyde and an acid catalyst, followed by heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous processing techniques to ensure high yield and purity. The use of heterogeneous catalysts in a gas-phase reactor is common to facilitate the reaction and allow for easy recovery of the product and catalyst .

Chemical Reactions Analysis

Types of Reactions: 1-(Dimethoxymethyl)-2,3-dimethoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-(Dimethoxymethyl)-2,3-dimethoxybenzene has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: The compound has been studied for its antimicrobial and antioxidant properties.

    Medicine: Research has explored its potential anticancer properties.

    Industry: It is used in the production of fragrances, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism by which 1-(dimethoxymethyl)-2,3-dimethoxybenzene exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes, while its antioxidant properties could involve scavenging free radicals. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Dimethoxymethane: A related compound with similar chemical properties and applications.

    Dimethoxyethane: Another ether with comparable uses in industry and research.

Uniqueness: 1-(Dimethoxymethyl)-2,3-dimethoxybenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and physical properties. This makes it particularly valuable in certain synthetic and industrial applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-(dimethoxymethyl)-2,3-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-12-9-7-5-6-8(10(9)13-2)11(14-3)15-4/h5-7,11H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLKPLOMGRXRFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20537247
Record name 1-(Dimethoxymethyl)-2,3-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20537247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59276-32-3
Record name 1-(Dimethoxymethyl)-2,3-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20537247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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